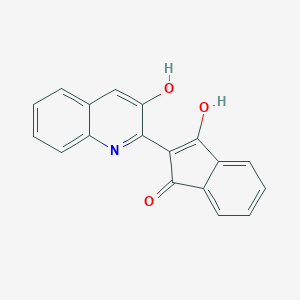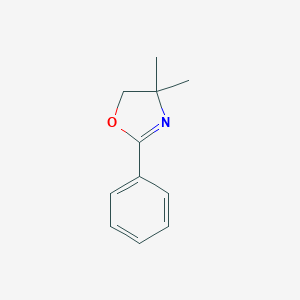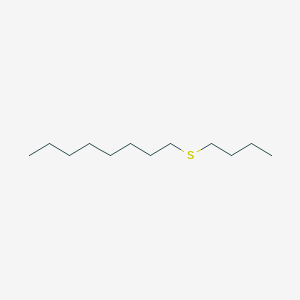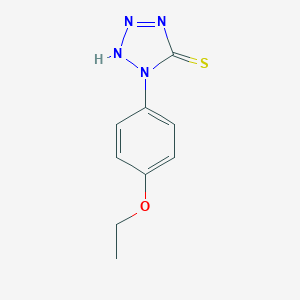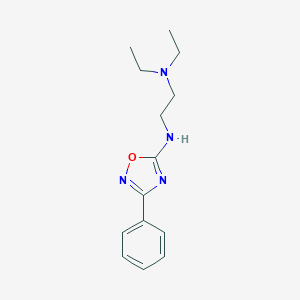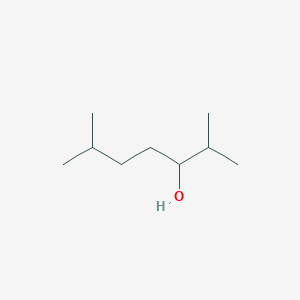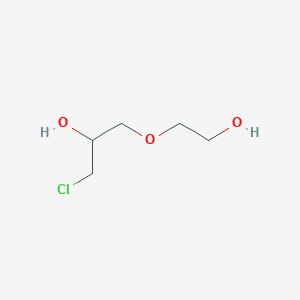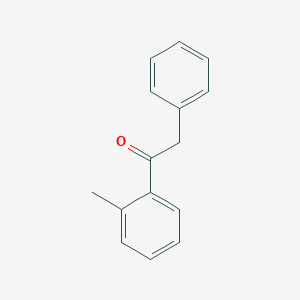
2'-Metil-2-fenilacetofenona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2’-Methyl-2-phenylacetophenone is an organic compound with the molecular formula C15H14O It is a derivative of acetophenone, characterized by the presence of a methyl group and a phenyl group attached to the acetophenone core
Aplicaciones Científicas De Investigación
2’-Methyl-2-phenylacetophenone has diverse applications in scientific research:
Chemistry: It is used as a photoinitiator in the synthesis of photosensitive resin systems.
Medicine: Research explores its potential use in drug development due to its structural similarity to bioactive compounds.
Industry: It is utilized in the production of various industrial chemicals and materials.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2’-Methyl-2-phenylacetophenone can be achieved through several methods. One common approach involves the reaction of 2-tolylboronic acid with benzeneacetonitrile under specific conditions . Another method includes the use of Fries rearrangement, which simplifies the synthetic steps and reduces the reaction time .
Industrial Production Methods: In industrial settings, the production of 2’-Methyl-2-phenylacetophenone often involves optimized reaction conditions to ensure high yields and purity. The use of catalysts and controlled reaction environments are crucial to achieving efficient production.
Análisis De Reacciones Químicas
Types of Reactions: 2’-Methyl-2-phenylacetophenone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents or nucleophiles are often employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Mecanismo De Acción
The mechanism of action of 2’-Methyl-2-phenylacetophenone involves its interaction with specific molecular targets and pathways. For instance, in photopolymerization, it acts as a photoinitiator, absorbing light and generating reactive species that initiate polymerization . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparación Con Compuestos Similares
4’-Methyl-2-phenylacetophenone: Similar in structure but with a different position of the methyl group.
2-Phenylacetophenone: Lacks the methyl group, making it less sterically hindered.
4’-Chloro-2-phenylacetophenone: Contains a chlorine atom instead of a methyl group, altering its reactivity.
Uniqueness: 2’-Methyl-2-phenylacetophenone is unique due to the specific positioning of its methyl and phenyl groups, which influence its chemical reactivity and potential applications. Its structural features make it a valuable compound in various synthetic and industrial processes.
Propiedades
IUPAC Name |
1-(2-methylphenyl)-2-phenylethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O/c1-12-7-5-6-10-14(12)15(16)11-13-8-3-2-4-9-13/h2-10H,11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZHWEJVJMHRXPP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)CC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70425049 |
Source


|
| Record name | 1-(2-Methylphenyl)-2-phenylethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70425049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16216-13-0 |
Source


|
| Record name | 1-(2-Methylphenyl)-2-phenylethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70425049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
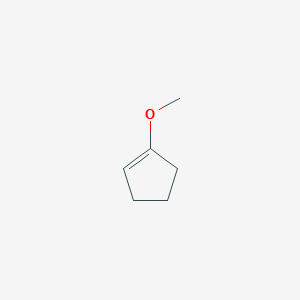
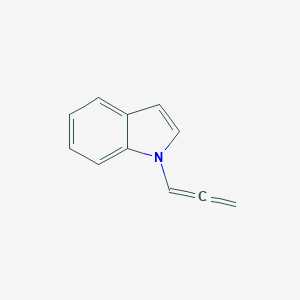
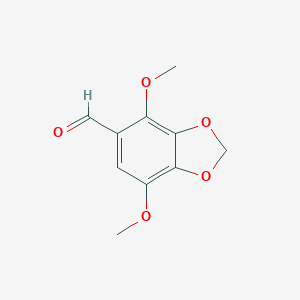
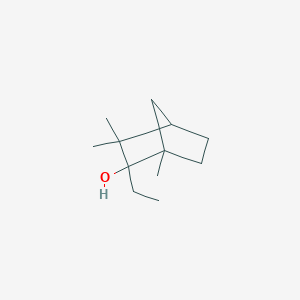
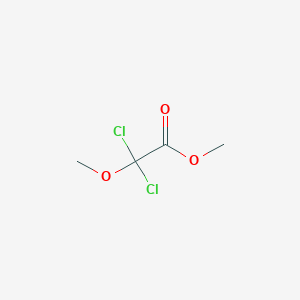
![2-[Methyl-[(4-methylphenyl)diazenyl]amino]acetic acid](/img/structure/B92115.png)
